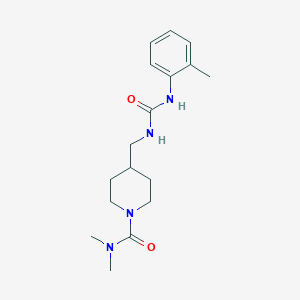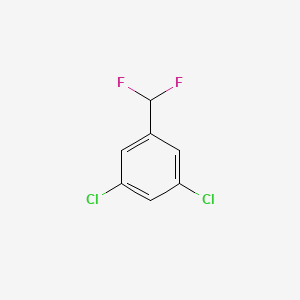
1,3-Dichloro-5-(difluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-(difluoromethyl)benzene, also known as diflubenzuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture to control insects that harm crops and in public health to control pests like mosquitoes and flies. Diflubenzuron is known for its high efficacy, low toxicity, and long-lasting effects.
作用機序
Diflubenzuron works by inhibiting the synthesis of chitin, which is a major component of the exoskeleton of insects. This leads to the disruption of the molting process and ultimately the death of the insect. In cancer cells, 1,3-Dichloro-5-(difluoromethyl)benzenen inhibits the polymerization of microtubules, which are essential for cell division. This leads to the arrest of cell division and ultimately the death of the cancer cells.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have low toxicity to humans and other mammals. However, it can have some adverse effects on non-target organisms like fish and crustaceans. Diflubenzuron can accumulate in the tissues of these organisms and cause developmental abnormalities and reproductive problems.
実験室実験の利点と制限
Diflubenzuron is a widely used insecticide that is readily available and relatively inexpensive. It has a long-lasting effect and can be used in low concentrations. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which can limit its use in some experiments.
将来の方向性
There are several areas of research that can be explored in the future with regards to 1,3-Dichloro-5-(difluoromethyl)benzenen. One area of interest is the development of 1,3-Dichloro-5-(difluoromethyl)benzenen analogs that have improved insecticidal properties and lower toxicity to non-target organisms. Another area of research is the potential use of 1,3-Dichloro-5-(difluoromethyl)benzenen as an anti-cancer agent. Further studies are needed to explore the efficacy and safety of 1,3-Dichloro-5-(difluoromethyl)benzenen in treating different types of cancer. Additionally, more research is needed to understand the mechanisms of action of 1,3-Dichloro-5-(difluoromethyl)benzenen and its effects on non-target organisms.
Conclusion
Diflubenzuron is a widely used insecticide that has several potential applications in scientific research. It has been extensively studied for its insecticidal properties and has shown promise as an anti-cancer agent. However, 1,3-Dichloro-5-(difluoromethyl)benzenen can have some adverse effects on non-target organisms, which should be taken into consideration when using it in laboratory experiments. Further research is needed to explore the potential of 1,3-Dichloro-5-(difluoromethyl)benzenen in different areas of scientific research.
合成法
Diflubenzuron can be synthesized by reacting 4-chloroaniline with 4,5-dichloro-2-nitrophenol in the presence of a base like sodium hydroxide. The resulting intermediate is then reduced with sodium dithionite to obtain 1,3-Dichloro-5-(difluoromethyl)benzenen. The overall process is relatively simple and can be done on a large scale.
科学的研究の応用
Diflubenzuron has been extensively studied for its insecticidal properties. It is known to be effective against a wide range of insects like beetles, caterpillars, and mosquitoes. In addition to its insecticidal properties, 1,3-Dichloro-5-(difluoromethyl)benzenen has also been studied for its potential as an anti-cancer agent. Studies have shown that 1,3-Dichloro-5-(difluoromethyl)benzenen can inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division.
特性
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRDTDWKKHSCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![N-[3-(pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2985194.png)
![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)
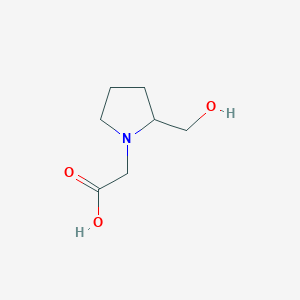
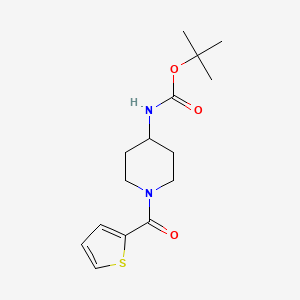
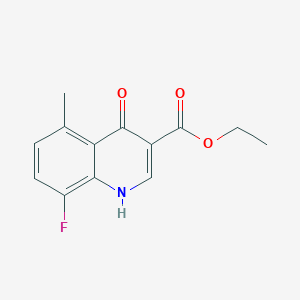
![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)
![[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2985209.png)
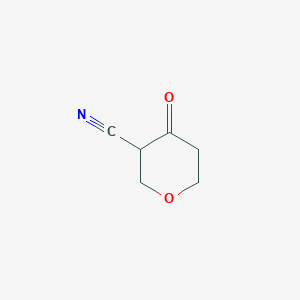
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)
